4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine typically involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine and morpholine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide. Reaction conditions may involve the use of solvents like ethanol, methanol, and dimethylformamide (DMF), along with catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine include other thiadiazole derivatives such as:
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the piperidine and morpholine moieties enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20N4O2S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H20N4O2S/c1-10-14-15-13(20-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3 |
InChI Key |
NDNBETYSEXJVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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